

Dehydrodanshenol A: Application Notes and Protocols for PTP1B Enzyme Kinetics Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, PTP1B has emerged as a significant therapeutic target for the development of novel drugs for these metabolic disorders. **Dehydrodanshenol A**, a natural compound isolated from Salvia miltiorrhiza, has been identified as a potent and specific inhibitor of PTP1B. This document provides detailed application notes and protocols for conducting a PTP1B enzyme kinetics assay with **Dehydrodanshenol A**, intended to assist researchers in the screening and characterization of PTP1B inhibitors.

Data Presentation

The inhibitory effect of **Dehydrodanshenol A** on PTP1B has been characterized as non-competitive. The key quantitative data from enzyme kinetic studies are summarized below for easy reference and comparison.



Parameter	Value	Description
IC50	8.5 ± 0.5 μM[1]	The half maximal inhibitory concentration, indicating the concentration of Dehydrodanshenol A required to inhibit 50% of PTP1B activity.
Inhibition Type	Non-competitive[1]	The inhibitor binds to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex.
Ki	Not explicitly stated in the abstract, but derivable from the full study's kinetic data.	The inhibition constant, representing the equilibrium constant for the dissociation of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.

Experimental Protocols

This section outlines a detailed methodology for a PTP1B enzyme kinetics assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials and Reagents

- Recombinant human PTP1B enzyme
- Dehydrodanshenol A (stock solution in DMSO)
- p-Nitrophenyl phosphate (pNPP) (substrate)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- 96-well microtiter plates



- Microplate reader capable of measuring absorbance at 405 nm
- Dimethyl sulfoxide (DMSO)

Assay Procedure

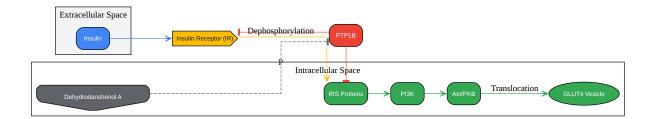
- Preparation of Reagents:
 - Prepare a series of dilutions of **Dehydrodanshenol A** in DMSO. Further dilute these stock solutions in the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
 - Prepare a range of concentrations of the substrate, pNPP, in the Assay Buffer.
 - Dilute the recombinant PTP1B enzyme in the Assay Buffer to the desired working concentration.
- Enzyme Inhibition Assay:
 - To each well of a 96-well plate, add 20 μL of the diluted **Dehydrodanshenol A** solution (or vehicle control - Assay Buffer with the same percentage of DMSO).
 - Add 60 μL of the diluted PTP1B enzyme solution to each well.
 - Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding 20 μL of the pNPP substrate solution to each well.
- Data Acquisition:
 - Immediately after adding the substrate, measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for 15-30 minutes using a microplate reader. This kinetic reading will monitor the formation of the product, p-nitrophenol.
 - \circ Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 μ L of 2 M NaOH. Measure the final absorbance at 405 nm.



Data Analysis:

- Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.
- Determine the percentage of inhibition for each concentration of **Dehydrodanshenol A** compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve fit.
- To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (pNPP) and the inhibitor (**Dehydrodanshenol A**).
- Construct a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration. For noncompetitive inhibition, the lines will intersect on the x-axis, with the Vmax decreasing as the inhibitor concentration increases, while the Km remains unchanged.

Mandatory Visualizations PTP1B Signaling Pathway in Insulin Regulation

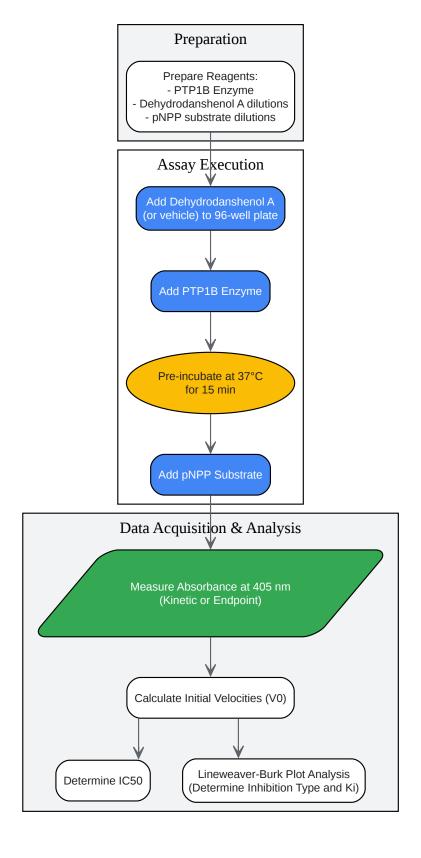


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Caption: PTP1B negatively regulates the insulin signaling pathway.



Experimental Workflow for PTP1B Enzyme Kinetics Assay





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Caption: Workflow for PTP1B inhibition assay and data analysis.

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References

- 1. Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B PubMed [pubmed.ncbi.nlm.nih.gov]
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